1-[(3-chlorobenzyl)sulfonyl]-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide
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Overview
Description
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-{[(3-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique chemical structure. This compound contains a piperidine ring substituted with a carboxamide group, a chlorophenyl group, and a methanesulfonyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-{[(3-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Preparation of (3-Chlorophenyl)methanesulfonyl chloride: This intermediate is synthesized by reacting 3-chlorobenzyl chloride with sulfur dioxide and chlorine gas in the presence of a catalyst.
Formation of the piperidine ring: The piperidine ring is constructed through a cyclization reaction involving appropriate starting materials.
Coupling reactions: The final compound is obtained by coupling the piperidine intermediate with (3-chlorophenyl)methanesulfonyl chloride and other necessary reagents under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-{[(3-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-{[(3-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-{[(3-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-{[(3-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
(3-Chlorophenyl)methanesulfonyl chloride: A key intermediate in the synthesis of the target compound.
Indole derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Pinacol boronic esters: Used in coupling reactions similar to those involving the target compound.
The uniqueness of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-{[(3-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H29ClN2O3S2 |
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Molecular Weight |
481.1 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H29ClN2O3S2/c1-18-4-2-5-19(14-18)16-30-13-10-25-23(27)21-8-11-26(12-9-21)31(28,29)17-20-6-3-7-22(24)15-20/h2-7,14-15,21H,8-13,16-17H2,1H3,(H,25,27) |
InChI Key |
UOINHPZLHVQGOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSCCNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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